1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
The compound “1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid” is a potent pharmaceutical agent . It has been found to be effective in combating various afflictions such as cancer and autoimmune disorders .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N2O9S. It contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
The molecular weight of the compound is 414.4 g/mol. More detailed physical and chemical properties would require experimental determination.Scientific Research Applications
Synthesis of Heterobifunctional Coupling Agents
An efficient synthesis protocol for a heterobifunctional coupling agent closely related to the target compound was developed, which is crucial for the chemoselective conjugation of proteins and enzymes. This synthesis process, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, results in the preparation of multigram quantities of the coupling agent with excellent purity and yield, facilitating the preparation of other analogous coupling agents (Reddy et al., 2005).
Characterization of Sulfonamide Derivatives
Research on new sulfonamide derivatives, including the synthesis and structural characterization through FTIR, ESI-MS, and X-ray crystallography, highlighted the formation of hydrogen bonds in these molecules. These derivatives are important for understanding the molecular interactions and properties of sulfonamides, which have applications in various chemical and pharmaceutical fields (Danish et al., 2021).
Development of Sulfonamides Based on Dihydro-1H-Pyrrolo[3,4-c]pyridine
The development of synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups offers new insights into the versatile applications of these compounds. These findings contribute to the advancement of chemical synthesis techniques and the exploration of novel compounds with potential applications in drug development and materials science (Ikaunieks et al., 2015).
Catalysis and Chemical Transformations
Studies on Brønsted Acid-Catalyzed Transfer Hydrogenation using cyclohexa-1,4-dienes as dihydrogen surrogates offer new pathways for chemical synthesis. These findings have implications for the development of more efficient and sustainable synthetic methods in organic chemistry (Chatterjee & Oestreich, 2016).
Antimicrobial Evaluation of Sulfonate Derivatives
The synthesis and evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives for antimicrobial and antifungal activities demonstrate the potential of sulfonate derivatives in developing new antimicrobial agents. This research opens up new avenues for the design and synthesis of compounds with significant biological activities (Fadda et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKVOQKZMBDBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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